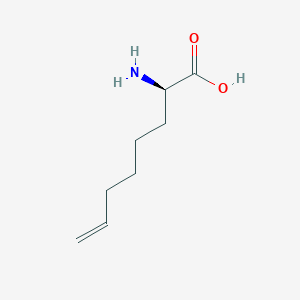
(2r)-2-Amino-7-octenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-7-octenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon of an octenoic acid chain, which contains a double bond between the seventh and eighth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-7-octenoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. This method ensures the formation of the desired (2R) enantiomer with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Amino-7-octenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the octenoic acid chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated amino acids.
Substitution: Amides, esters.
Scientific Research Applications
(2R)-2-Amino-7-octenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-7-octenoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the octenoic acid chain can participate in various chemical reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
(2R)-2-Amino-7-octenoic acid can be compared with other similar compounds, such as:
(2R)-2-Amino-8-octenoic acid: Similar structure but with the double bond at a different position.
(2R)-2-Amino-7-octanoic acid: Saturated version of the compound without the double bond.
(2R)-2-Amino-6-octenoic acid: Double bond located one carbon closer to the amino group.
Uniqueness: The unique positioning of the double bond in this compound provides distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
(2R)-2-aminooct-7-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-5-6-7(9)8(10)11/h2,7H,1,3-6,9H2,(H,10,11)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVRWMRIUKRFMP-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

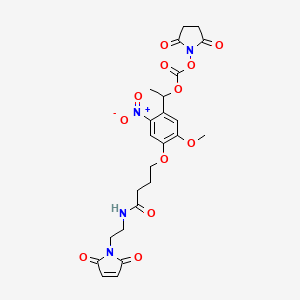
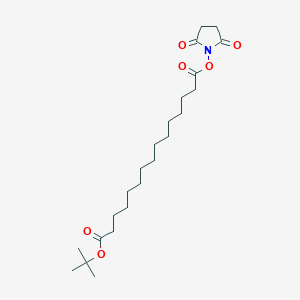
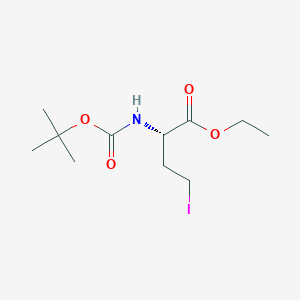

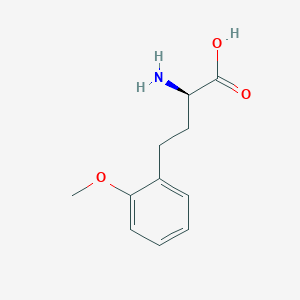


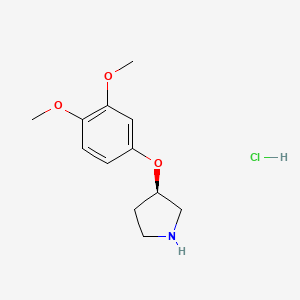
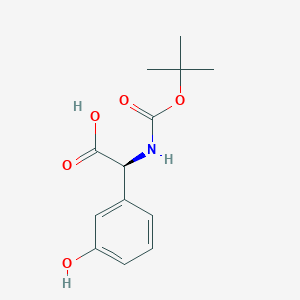


![[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-](/img/structure/B8097260.png)
![cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride](/img/structure/B8097264.png)
